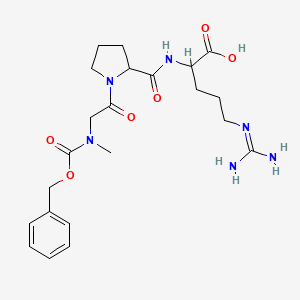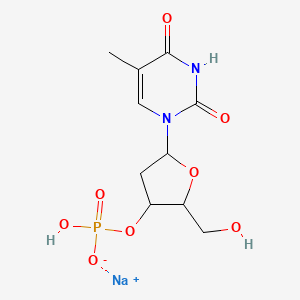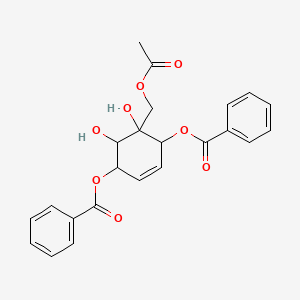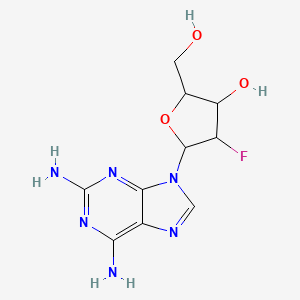![molecular formula C30H32F2N8O4 B12101597 Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate](/img/structure/B12101597.png)
Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (6,6’-diamino-2,2’-bis((4-fluorobenzyl)amino)-[3,3’-bipyridine]-5,5’-diyl)dicarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bipyridine core substituted with amino groups and fluorobenzyl groups, making it a versatile ligand for coordination chemistry and a potential candidate for pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (6,6’-diamino-2,2’-bis((4-fluorobenzyl)amino)-[3,3’-bipyridine]-5,5’-diyl)dicarbamate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Synthesis of 6,6’-diamino-2,2’-bipyridine: This can be achieved by the amination of 6,6’-dibromo-2,2’-bipyridine using potassium amide in liquid ammonia with iron(III) nitrate nonahydrate as the catalyst.
Introduction of 4-fluorobenzyl groups: The amino groups on the bipyridine core can be substituted with 4-fluorobenzyl groups through a nucleophilic substitution reaction.
Formation of diethyl dicarbamate: The final step involves the reaction of the substituted bipyridine with diethyl carbonate under appropriate conditions to form the diethyl dicarbamate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl (6,6’-diamino-2,2’-bis((4-fluorobenzyl)amino)-[3,3’-bipyridine]-5,5’-diyl)dicarbamate can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry, it can form complexes with various metal ions, which can be used in catalysis and material science.
Biology: The compound can be used to study the interactions between metal ions and biological molecules, providing insights into metalloprotein functions.
Medicine: Its derivatives may have potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Diethyl (6,6’-diamino-2,2’-bis((4-fluorobenzyl)amino)-[3,3’-bipyridine]-5,5’-diyl)dicarbamate depends on its application. As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. In biological systems, the compound may interact with specific proteins or enzymes, modulating their activity through coordination with metal cofactors.
Comparison with Similar Compounds
Similar Compounds
6,6’-diamino-2,2’-bipyridine: A simpler analog without the fluorobenzyl and dicarbamate groups.
Diethyl (4,4’-diamino-6,6’-bis((4-fluorobenzyl)amino)-[1,1’-biphenyl]-3,3’-diyl)dicarbamate: A structurally similar compound with a biphenyl core instead of bipyridine.
Uniqueness
Diethyl (6,6’-diamino-2,2’-bis((4-fluorobenzyl)amino)-[3,3’-bipyridine]-5,5’-diyl)dicarbamate is unique due to its specific substitution pattern and the presence of both fluorobenzyl and dicarbamate groups. This combination of functional groups imparts distinct electronic and steric properties, making it a versatile ligand for coordination chemistry and a potential candidate for pharmaceutical research.
Properties
Molecular Formula |
C30H32F2N8O4 |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
ethyl N-[2-amino-5-[6-amino-5-(ethoxycarbonylamino)-2-[(4-fluorophenyl)methylamino]pyridin-3-yl]-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C30H32F2N8O4/c1-3-43-29(41)37-23-13-21(27(39-25(23)33)35-15-17-5-9-19(31)10-6-17)22-14-24(38-30(42)44-4-2)26(34)40-28(22)36-16-18-7-11-20(32)12-8-18/h5-14H,3-4,15-16H2,1-2H3,(H,37,41)(H,38,42)(H3,33,35,39)(H3,34,36,40) |
InChI Key |
PRBLYWGDVQGYSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(C(=C1)C2=CC(=C(N=C2NCC3=CC=C(C=C3)F)N)NC(=O)OCC)NCC4=CC=C(C=C4)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene](/img/structure/B12101528.png)

![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate](/img/structure/B12101538.png)

![2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B12101558.png)
![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12101564.png)


![8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine](/img/structure/B12101587.png)



